N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a benzoisothiazole moiety, which are linked through a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the benzoisothiazole moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the thioacetamide bridge: This step involves the reaction of the benzoisothiazole derivative with a suitable thioacetamide reagent.
Attachment of the dichlorophenyl group: The final step involves the coupling of the dichlorophenyl group to the thioacetamide intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Protein Interactions: It may interact with proteins, affecting their function or stability.
Pathway Modulation: The compound could modulate biochemical pathways by influencing key regulatory proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)acetamide: Lacks the benzoisothiazole moiety.
2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide: Lacks the dichlorophenyl group.
N-(2,6-dichlorophenyl)-2-thioacetamide: Lacks the dioxidobenzoisothiazole group.
Uniqueness
N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide is unique due to the combination of the dichlorophenyl group and the benzoisothiazole moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c16-10-5-3-6-11(17)14(10)18-13(20)8-23-15-9-4-1-2-7-12(9)24(21,22)19-15/h1-7H,8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVIWYBFYNOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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